molecular formula C7H11ClN2O2 B1525489 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1315366-76-7

5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B1525489
M. Wt: 190.63 g/mol
InChI Key: HVDWKKOIAGJTGL-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic compound with a molecular weight of 154.17 . It’s a solid substance and is used in various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of 4-substituted 1H-pyrazole-5-carboxylates was prepared from the cyclocondensation reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code is 1S/C7H10N2O2/c1-3-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

5-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a solid substance . The molecular weight is 154.17 .

Scientific Research Applications

  • Antifungal Activity

    • Pyrazole compounds have been synthesized and tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
    • The compounds were synthesized using a series of chemical reactions .
    • Most of the synthesized compounds displayed moderate to excellent activities .
  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Antibacterial Activity

    • Pyrazole compounds have been found to exhibit antibacterial properties .
    • The compounds are synthesized using various chemical reactions .
    • The synthesized compounds have shown significant antibacterial activity .
  • Synthesis of Other Compounds

    • Pyrazole compounds such as 4-Methylpyrazole can be used as a reactant to prepare other compounds .
    • For example, it can be used to prepare 4-methyl-1-phenyl-1H-pyrazole by reacting with bromobenzene via N-arylation using a copper catalyst .
    • Similarly, 4-Pyrazolecarboxylic acid was used in the preparation of ethyl 4-pyrazolecarboxylate .
  • Anti-inflammatory and Anti-cancer Activity

    • Pyrazole compounds have been found to exhibit anti-inflammatory and anti-cancer properties .
    • The compounds are synthesized using various chemical reactions .
    • The synthesized compounds have shown significant anti-inflammatory and anti-cancer activity .
  • Fungicidal Activity

    • A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
    • These compounds displayed moderate to excellent activities . Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi .
  • Synthetic Intermediates

    • Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
  • Preparation of Difluoromethylpyrazole Amide Compounds

    • 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid can be used to prepare difluoromethylpyrazole amide compounds .
    • These compounds can be used as succinate dehydrogenase inhibitor fungicides . These fungicides are highly effective against a wide range of plant pathogenic fungi and are used for various cultivated plants such as cotton, vegetables, barley, corn, rice, soybeans, wheat, and for the prevention and treatment of fungi in seeds .

Future Directions

Pyrazoles have a wide range of applications in various fields and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the development of new strategies to access these valuable structures is of widespread interest .

properties

IUPAC Name

5-ethyl-1-methylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-6-5(7(10)11)4-8-9(6)2;/h4H,3H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDWKKOIAGJTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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